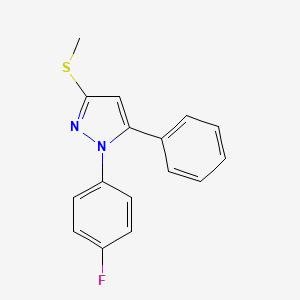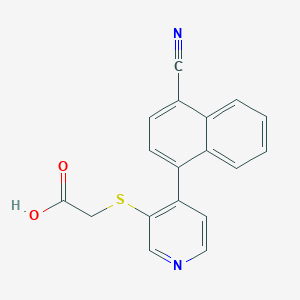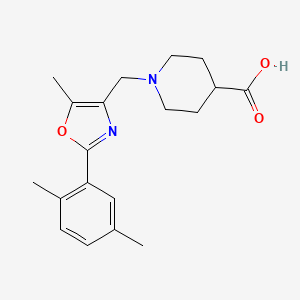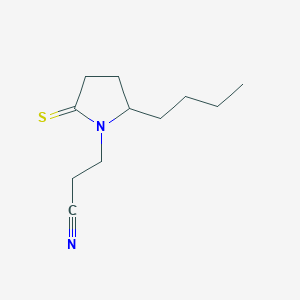
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile is an organic compound with the molecular formula C11H18N2S It is characterized by a pyrrolidine ring substituted with a butyl group and a thioxo group, along with a propanenitrile side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the butyl and thioxo groups. One common method involves the use of butylamine and a thioxo reagent under controlled conditions to achieve the desired substitution on the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
科学研究应用
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The thioxo group may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological effect.
相似化合物的比较
Similar Compounds
3-(2-Oxopyrrolidin-1-yl)propanenitrile: Similar structure but with an oxo group instead of a thioxo group.
3-(2-Butyl-5-oxopyrrolidin-1-yl)propanenitrile: Similar structure but with an oxo group instead of a thioxo group.
3-(2-Butyl-5-thioxopyrrolidin-1-yl)butanenitrile: Similar structure but with a butanenitrile side chain instead of propanenitrile.
Uniqueness
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile is unique due to the presence of both a butyl and a thioxo group on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs
属性
分子式 |
C11H18N2S |
|---|---|
分子量 |
210.34 g/mol |
IUPAC 名称 |
3-(2-butyl-5-sulfanylidenepyrrolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C11H18N2S/c1-2-3-5-10-6-7-11(14)13(10)9-4-8-12/h10H,2-7,9H2,1H3 |
InChI 键 |
UXHDTDLPDOIFMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(=S)N1CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



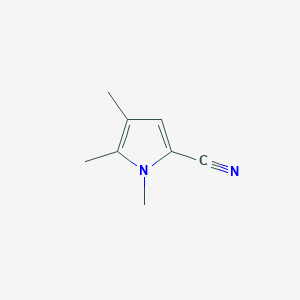
![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
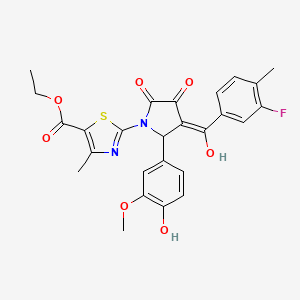
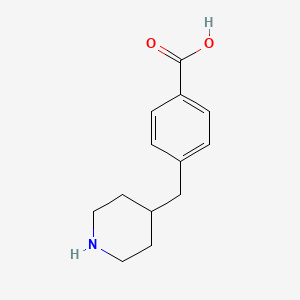
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
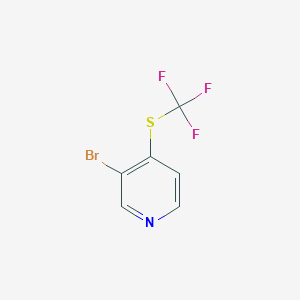
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
